

Technical Support Center: Enhancing the Flow Properties of Valsartan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the flow properties of valsartan drug powder.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Poor or No Formation of Spherical Agglomerates in Crystalllo-Co-Agglomeration

- Question: During the crystalllo-co-agglomeration process, I am observing the formation of large, irregular clumps instead of distinct spherical agglomerates. What could be the cause, and how can I fix it?
- Answer: This is a common issue that can be attributed to several factors related to the process parameters. Here are the likely causes and corresponding solutions:
 - Improper Agitation Speed: If the mixing speed is too low, the drug and solvents may not mix adequately, leading to the formation of large clumps.^[1] Conversely, excessively high speeds can break apart newly formed agglomerates. It is crucial to optimize the agitation speed; a speed of around 600 rpm has been shown to be effective in some studies.

- Incorrect Addition of Bridging Liquid: The bridging liquid, such as dichloromethane, is critical for the formation of liquid bridges between drug particles, which leads to agglomeration. Adding it too quickly can cause localized supersaturation and uncontrolled precipitation, resulting in clumps. The bridging liquid should be added dropwise to the crystallization system to ensure controlled agglomerate growth.[1]
- Suboptimal Temperature: The temperature of the crystallization system affects the solubility of valsartan and the kinetics of agglomeration. A temperature of around $5^{\circ}\text{C} \pm 1^{\circ}\text{C}$ has been found to be effective for initiating crystallization.[2] Deviations from the optimal temperature can lead to poor agglomerate formation.
- Insufficient Anti-Solvent Volume: The anti-solvent (e.g., water) is crucial for inducing the precipitation of the drug. An insufficient volume may not effectively reduce the solubility of valsartan to initiate the crystallization and agglomeration process.

Issue 2: High Cohesiveness and Poor Flowability After Adding Glidants

- Question: I have added a glidant, such as colloidal silica, to my valsartan powder, but the flow properties have not significantly improved. What could be the reason?
- Answer: While glidants are intended to improve powder flow, their effectiveness can be influenced by several factors:
 - Inadequate Mixing: To be effective, glidants need to be uniformly distributed over the surface of the valsartan particles. Inadequate blending will result in localized areas of high and low glidant concentration, leading to minimal improvement in overall flowability. Ensure a thorough and uniform mixing process.
 - Moisture Content: The presence of excessive moisture in the powder can increase its cohesiveness, counteracting the effect of the glidant. High humidity can cause powders to become sticky and clump together.[3] It is important to control the humidity in the processing environment and consider drying the powder before adding the glidant.
 - Particle Size and Shape of Valsartan: Glidants are most effective on particles of a certain size and shape. If the valsartan particles are excessively fine or have a highly irregular shape, the glidant may not be sufficient to overcome the strong interparticle cohesive

forces. In such cases, a particle size enlargement technique like granulation may be necessary.^[3]

Issue 3: Inconsistent Results in Co-crystal Formation by Solvent Evaporation

- Question: I am attempting to prepare valsartan co-crystals using the solvent evaporation method, but my results are inconsistent, and I am not always obtaining the desired co-crystalline phase. What are the critical parameters to control?
- Answer: The solvent evaporation method for co-crystallization is sensitive to several experimental conditions. To ensure reproducibility, consider the following:
 - Solvent Selection: The choice of solvent is critical. Both the drug and the co-former must be soluble in the chosen solvent.^[4] The solvent's evaporation rate also plays a significant role in crystal growth. A slower evaporation rate generally allows for the formation of more ordered crystals.
 - Stoichiometric Ratio: The molar ratio of valsartan to the co-former is a crucial factor in determining the final crystalline structure. It is essential to accurately weigh and dissolve the components in the correct stoichiometric ratio as determined by preliminary experiments.
 - Stirring and Temperature: Consistent stirring during the dissolution phase is necessary to ensure a homogenous solution. The temperature at which evaporation occurs can also influence the crystallization process. Maintaining a constant and controlled temperature throughout the evaporation process is recommended.

Data on Flow Properties of Valsartan

The following table summarizes the quantitative data on the flow properties of valsartan powder before and after the application of various improvement techniques. The Angle of Repose is a key indicator, where a lower angle signifies better flowability.

Treatment/Technique	Angle of Repose (°)	Carr's Index (%)	Hausner Ratio	Reference
Untreated Valsartan	> 40° (Poor Flow)	-	-	[2][5]
Crystallo-Co-Agglomeration	27.23° (Good Flow)	-	-	[2][5]
Co-crystals	Improved Flow	-	-	[6]

Note: Specific values for Carr's Index and Hausner Ratio for all treatments were not consistently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the flow properties of valsartan.

Crystallo-Co-Agglomeration of Valsartan

This technique aims to convert the amorphous valsartan powder into spherical crystals with improved flowability and compressibility.

Materials:

- Valsartan
- N,N-Dimethylformamide (Good Solvent)
- Water (Poor Solvent/Anti-Solvent)
- Dichloromethane (Bridging Liquid)
- Hydroxypropyl cellulose (HPC) (Stabilizer)
- Talc (to prevent clumping)[2]

Procedure:

- Prepare an aqueous solution of hydroxypropyl cellulose (HPC) and disperse talc within this solution.
- Cool the aqueous solution to a temperature of $5^{\circ}\text{C} \pm 1^{\circ}\text{C}$.[\[2\]](#)
- Dissolve valsartan in N,N-Dimethylformamide to create the "good solvent" solution.
- Add the valsartan solution to the cooled aqueous HPC and talc solution.
- Introduce the bridging liquid (dichloromethane) into the system.
- Continuously stir the mixture at a controlled speed (e.g., 600 rpm) to facilitate the formation of spherical crystals.[\[2\]](#)
- Continue the process until spherical agglomerates are formed.
- Filter the prepared spherical crystals.
- Dry the filtered crystals at room temperature.
- Store the dried spherical crystals in a desiccator for further evaluation.[\[2\]](#)

Co-crystallization of Valsartan by Solvent Evaporation

This method involves the co-crystallization of valsartan with a suitable co-former to create a new crystalline solid with enhanced physicochemical properties, including flowability.

Materials:

- Valsartan
- A suitable co-former (e.g., succinic acid, fumaric acid, oxalic acid)[\[6\]](#)
- A common solvent for both valsartan and the co-former (e.g., ethanol)[\[7\]](#)

Procedure:

- Accurately weigh valsartan and the chosen co-former in a specific stoichiometric ratio.

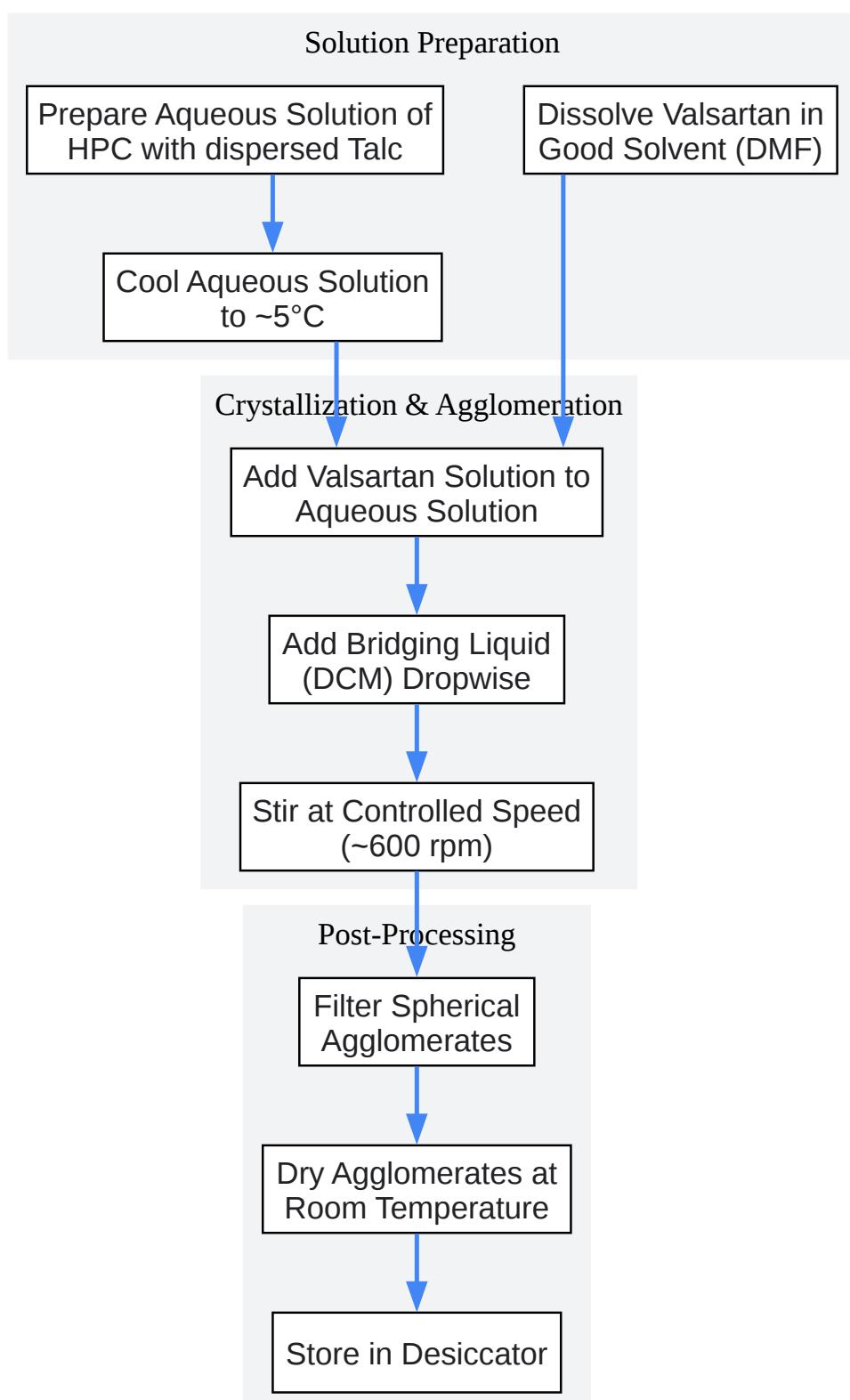
- Dissolve both the valsartan and the co-former in the selected solvent in a beaker or flask.
- Stir the solution at a constant speed and temperature to ensure complete dissolution and facilitate molecular interactions.
- Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., under a fume hood or in a desiccator).
- Once the solvent has completely evaporated, a solid crystalline material (the co-crystal) will be formed.
- Collect the resulting co-crystals for characterization of their flow properties and other physicochemical attributes.

Spray Drying of Valsartan

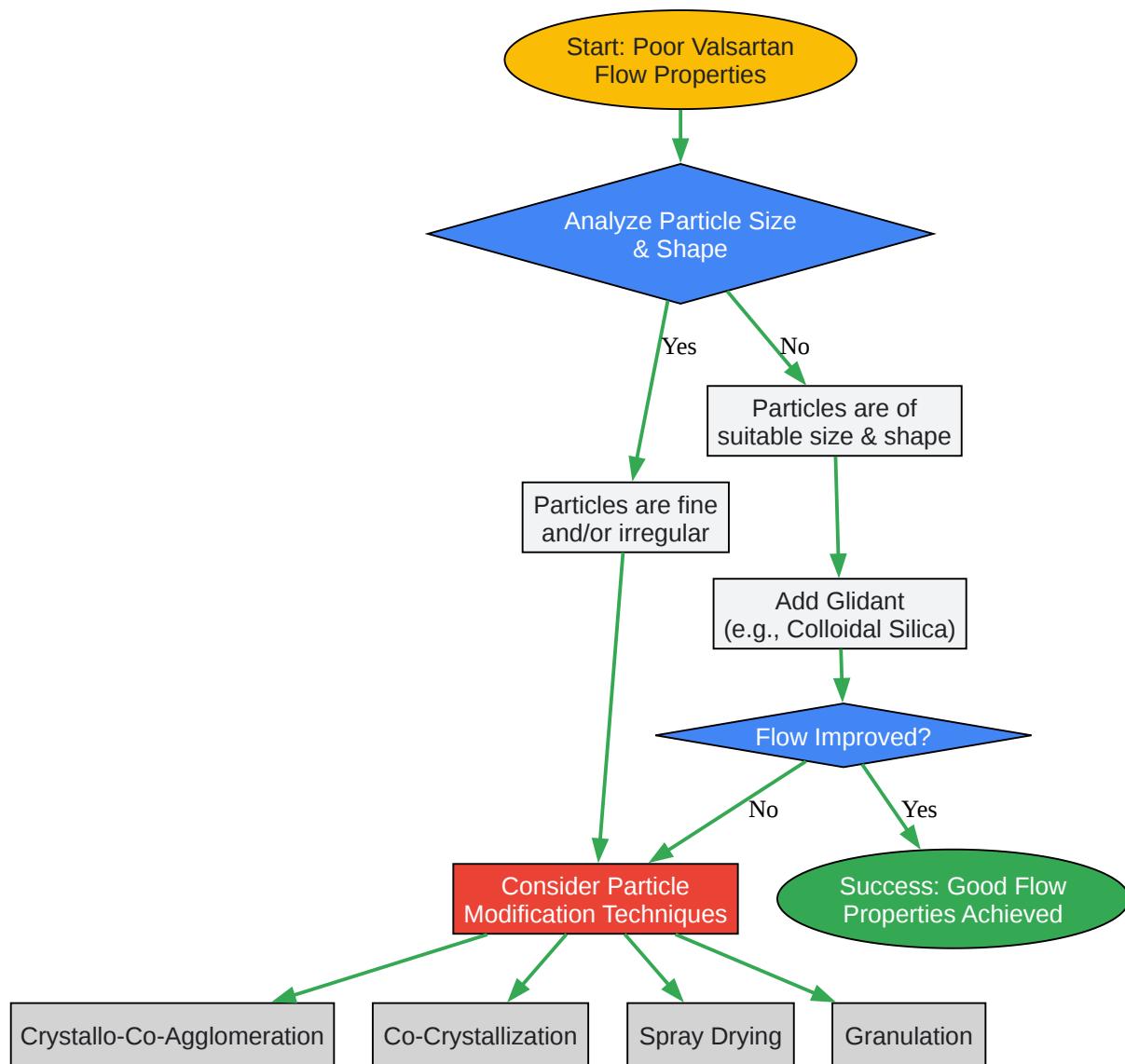
Spray drying is a technique that can be used to produce a highly amorphous, spherical, and fine powder with improved flow properties.

Materials:

- Valsartan
- A suitable carrier polymer (e.g., Eudragit® E PO)
- A surfactant (optional, to enhance solubility)
- A solvent system (e.g., 10% ethanol solution)[\[8\]](#)


Procedure:

- Prepare a solution by dissolving valsartan, the carrier polymer, and any optional surfactant in the chosen solvent system.
- Set the parameters of the spray dryer, including the inlet temperature, pump rate, and drying air flow rate. These parameters will need to be optimized for the specific formulation.
- Feed the prepared solution into the spray dryer.


- The solution is atomized into fine droplets, and the solvent is rapidly evaporated, resulting in the formation of solid microparticles.
- Collect the resulting spray-dried powder.
- The collected powder can then be evaluated for its flow properties and other characteristics.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding the processes for improving valsartan's flow properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystalllo-Co-Agglomeration of Valsartan.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Decision Tree for Poor Valsartan Flowability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. [PDF] Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102702118A - Valsartan organic pharmaceutical co-crystal and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Flow Properties of Valsartan]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12737899#improving-flow-properties-of-valsartan-drug-powder\]](https://www.benchchem.com/product/b12737899#improving-flow-properties-of-valsartan-drug-powder)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com